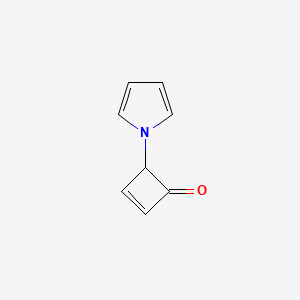

4-(1H-Pyrrol-1-yl)cyclobut-2-enone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrrol-1-ylcyclobut-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-4-3-7(8)9-5-1-2-6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNZTGBGOGPCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1h Pyrrol 1 Yl Cyclobut 2 Enone and Its Structural Analogs

Precursor Synthesis and Stereocontrol Strategies

The construction of 4-(1H-pyrrol-1-yl)cyclobut-2-enone often involves a convergent approach, where the cyclobutenone and pyrrole (B145914) moieties are synthesized separately and then combined. The stereochemical outcome of the final product is frequently dictated by the stereochemistry of these precursors.

Synthesis of Substituted Cyclobutenone Scaffolds

The synthesis of the cyclobutenone core is a critical first step. Various methods have been developed for the preparation of substituted cyclobutenones, which can then be functionalized with a pyrrole group. One common strategy involves the [2+2] cycloaddition of a ketene (B1206846) with an alkyne. For instance, dialkylketenes have been shown to react with ethoxyacetylene to produce 4,4-dialkyl-3-ethoxy-2-cyclobuten-1-ones. These ethoxy-substituted cyclobutenones can serve as valuable intermediates for further transformations.

Another versatile approach is the use of dichlorocyclobutanones, which are readily available starting materials. These compounds can undergo substitution reactions with various nucleophiles to generate a range of multi-substituted cyclobutanones. Mechanistic studies suggest that these reactions proceed through oxyallyl cation intermediates under mild basic conditions.

Furthermore, the conjugate addition of organometallic reagents to cyclobutenones offers a pathway to enantioenriched cyclobutenes bearing all-carbon quaternary centers. The choice of the cyclobutenone substrate and the reaction conditions can influence the chemo- and enantioselectivity of the addition.

Preparation of Functionalized Pyrrole Building Blocks

The synthesis of functionalized pyrroles is well-established, with numerous methods available to introduce a variety of substituents onto the pyrrole ring. A common approach involves the [3+2] cycloaddition reaction between an activated alkyne and an azirine, which can be photocatalyzed to produce highly substituted pyrrole derivatives. This method is notable for its regioselectivity and tolerance of various functional groups.

Multi-component reactions also provide an efficient route to polysubstituted pyrroles. For example, a copper-catalyzed domino reaction of aldehydes, ketones, and alkyl isocyanoacetates can yield 2,3,4-trisubstituted 1H-pyrroles. Another strategy involves the 1,3-dipolar cycloaddition of polarized ketene acetals with isocyanides, allowing for precise control over the substitution pattern on the pyrrole ring. nih.govacs.orgrsc.org

Photochemical and electrochemical methods have also emerged as powerful tools for pyrrole synthesis from diverse nitrogen-containing precursors, offering sustainable and mechanistically distinct pathways. rsc.org These methods often proceed under mild conditions and can provide access to complex pyrrole structures.

Diastereoselective and Enantioselective Synthesis of Precursors

Achieving stereocontrol in the synthesis of the precursors is paramount for the preparation of enantiomerically pure this compound. Diastereoselective synthesis of substituted cyclobutanes can be achieved through various methods, including the Michael addition onto cyclobutenes. For instance, the addition of N-heterocycles to cyclobutene (B1205218) precursors can lead to the formation of N-heterocycle-substituted cyclobutanes with high diastereoselectivity.

Enantioselective synthesis of cyclobutane (B1203170) derivatives has been a significant focus of research. The use of chiral catalysts in cycloaddition reactions is a prominent strategy. For example, visible-light-mediated photocatalysis has enabled efficient [2+2] heterodimerizations of dissimilar acyclic enones with excellent diastereoselectivity. nih.gov Similarly, chiral bifunctional thioureas and squaramides have been employed as organocatalysts in various transformations to afford chiral building blocks.

Direct Synthesis Routes to this compound Core Structure

Direct methods for the construction of the this compound core structure, where the pyrrole and cyclobutenone rings are formed in a single key step, are highly desirable for their efficiency.

Cycloaddition Approaches for the Formation of the Cyclobutenone Ring System

Cycloaddition reactions are the most powerful tools for the formation of the cyclobutene and cyclobutenone ring systems. These reactions can involve the combination of various components, including alkenes, alkynes, and ketenes.

Photochemical [2+2] cycloaddition is a cornerstone of cyclobutane and cyclobutenone synthesis. This method typically involves the irradiation of an alkene and an alkyne, leading to the formation of a cyclobutene ring. The regioselectivity and stereoselectivity of these reactions can often be controlled by the nature of the substrates and the reaction conditions.

A notable example is the visible-light-mediated intramolecular dearomative [2+2] cycloaddition of indole (B1671886) or pyrrole derivatives with alkynes. This approach, utilizing energy-transfer catalysis, allows for the synthesis of cyclobutene-fused indolizidines and related analogs in high yields and with excellent selectivity. chinesechemsoc.orgchinesechemsoc.org This strategy highlights the potential for directly incorporating the pyrrole moiety into the cyclobutene framework.

Another relevant transformation is the [2+2] cycloaddition of C-ethynylpyrroles with dienophiles like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This reaction proceeds readily to afford pyrrolyl-substituted bicyclo[4.2.0]octadiene derivatives, demonstrating the feasibility of using pyrrole-containing alkynes in cycloaddition reactions. thieme-connect.comresearchgate.net

The following table summarizes selected examples of photochemical [2+2] cycloadditions relevant to the synthesis of pyrrole-substituted cyclobutene structures.

| Pyrrole Substrate | Alkyne/Alkene Partner | Product | Catalyst/Conditions | Reference |

| Indole-tethered terminal alkyne | Intramolecular | Cyclobutene-fused benzindolizidine | Ir-based photosensitizer, blue LEDs | chinesechemsoc.org |

| Pyrrole derivative with alkyne tether | Intramolecular | Cyclobutane-fused indolizidine | Photosensitizer, blue LEDs | chinesechemsoc.org |

| C-Ethynylpyrrole | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Pyrrolylbicyclo[4.2.0]octadiene | None (thermal or photochemical) | thieme-connect.comresearchgate.net |

These examples underscore the power of photochemical [2+2] cycloadditions in constructing complex molecules containing the pyrrole-substituted cyclobutene core. The continued development of new catalytic systems and the exploration of novel substrate combinations are expected to further expand the scope and utility of this powerful synthetic tool.

Metal-Catalyzed Cycloaddition Reactions

Metal-catalyzed cycloaddition reactions represent a powerful tool for the construction of cyclic systems, and their application to the synthesis of cyclobutenone derivatives is an area of active research. While direct metal-catalyzed [2+2] cycloaddition of a pyrrole derivative with an alkyne to form this compound is not extensively documented, analogous transformations provide a strong basis for the feasibility of such an approach.

Transition metals like rhodium, nickel, and iridium are known to catalyze intramolecular [4+2] and [2+2] cycloadditions of enynes and diynes, demonstrating their ability to mediate the formation of four-membered rings under conditions milder than their thermal counterparts. williams.edu For instance, rhodium(I) catalysts have been shown to effect intramolecular [5+2] cycloadditions of 3-acyloxy-1,4-enynes (ACEs) with tethered alkynes, proceeding through a metallacyclic intermediate. nih.gov This highlights the potential for rhodium catalysts to bring together π-systems to form complex cyclic architectures. A rhodium-catalyzed intramolecular reductive aldol-type cyclization has also been described to produce β-hydroxylactones with high diastereoselectivity, showcasing the versatility of rhodium in forming cyclic structures. beilstein-journals.org

More directly relevant is the visible-light-mediated intramolecular dearomative [2+2] cycloaddition of pyrroles with alkynes. chinesechemsoc.orgchinesechemsoc.org This method, often employing iridium photosensitizers, allows for the synthesis of cyclobutene-fused indolizidines and related structures in high yields and with excellent selectivity. chinesechemsoc.orgchinesechemsoc.org Although this leads to a fused system rather than the target 4-substituted cyclobutenone, the fundamental transformation of a pyrrole and an alkyne into a cyclobutene ring is clearly established. A potential pathway to this compound could involve an intermolecular variant of this reaction.

Recent advancements in photochemical [2+2] cycloadditions using LED technology have made the synthesis of cyclobutenes from alkenes and alkynes more efficient and scalable. almacgroup.comresearchgate.net These methods could potentially be adapted for the synthesis of the target compound.

Table 1: Examples of Metal-Catalyzed Cycloaddition Reactions for the Synthesis of Cyclobutene Analogs

| Catalyst/Conditions | Reactants | Product Type | Yield | Reference |

| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, blue LEDs | Indole/Pyrrole-tethered alkyne | Cyclobutene-fused indolizidine | High | chinesechemsoc.orgchinesechemsoc.org |

| [RhCl(cod)]₂ | α,β-unsaturated ester with aldehyde/ketone | β-hydroxylactone | Good to Excellent | beilstein-journals.org |

| Ni(COD)₂ / P(O-o-biphenyl)₃ | Diene-yne | Bicyclic cyclohexene | Good | williams.edu |

| High-power LED, continuous flow | Maleimide and various alkynes | Cyclobutene | High | almacgroup.com |

Ring Contraction Strategies Involving Pyrrolidine (B122466) Derivatives

Ring contraction of five-membered rings to form four-membered rings is a classical yet powerful strategy in organic synthesis. For the synthesis of a 4-(pyrrol-1-yl)cyclobutenone scaffold, this would conceptually involve the ring contraction of a suitably functionalized pyrrolidine derivative.

A notable method for the conversion of pyrrolidines to cyclobutanes involves a stereospecific ring contraction mediated by iodonitrene chemistry. acs.orgacs.org This reaction proceeds through the formation of a 1,1-diazene intermediate from the pyrrolidine, followed by nitrogen extrusion to generate a 1,4-biradical which rapidly cyclizes to the cyclobutane. acs.org This method has been successfully applied to the synthesis of cyclobutanes bearing α-heteroaryl substituents and in the formal synthesis of piperarborenine B. acs.orgrsc.orgntu.ac.uk While this yields a cyclobutane, oxidation of the resulting cyclobutane could potentially lead to the desired cyclobutenone.

A more direct approach to the cyclobutanone (B123998) core is the Favorskii rearrangement, which involves the base-induced rearrangement of an α-halo ketone. wikipedia.orgpurechemistry.orglibretexts.org The homo-Favorskii rearrangement of a β-halo ketone proceeds through a cyclobutanone intermediate. nrochemistry.com A plausible, though hypothetical, synthetic route to this compound could therefore involve the synthesis of an α-halo ketone derivative of a pyrrolidin-3-one. Treatment of such a precursor with a base could induce a Favorskii-type ring contraction to a cyclobutanone-2-carboxylate derivative, which could then be converted to the target cyclobutenone. The Favorskii rearrangement is a versatile reaction, applicable to a wide range of substrates and capable of producing highly functionalized, ring-contracted products. nrochemistry.comddugu.ac.in

Table 2: Ring Contraction Strategies for the Synthesis of Cyclobutane/Cyclobutanone Analogs

| Reaction Type | Precursor | Reagents | Product Type | Yield | Reference |

| Iodonitrene-mediated ring contraction | Substituted pyrrolidine | PhI(OAc)₂, NH₂CO₂NH₄ | Substituted cyclobutane | 30-46% | acs.orgacs.org |

| Nitrogen deletion | Pyrrolidine derivative | N-pivaloyloxy-N-alkoxyamide | Cyclobutane | 81% | rsc.org |

| Favorskii Rearrangement | Cyclic α-halo ketone | Base (e.g., alkoxide, hydroxide) | Ring-contracted carboxylic acid/ester | Varies | wikipedia.orgnrochemistry.com |

| Homo-Favorskii Rearrangement | β-halo ketone | Base | Cyclobutanone intermediate | - | nrochemistry.com |

Radical Cascade Methodologies for Cyclobutenone Formation

Radical cascade reactions offer an efficient means to construct complex molecular architectures from simple precursors in a single step. The application of such methodologies to the synthesis of the this compound skeleton would likely involve the cyclization of an acyclic precursor containing both a pyrrole moiety and the necessary functionality to form the cyclobutenone ring.

While direct synthesis of the target compound via a radical cascade is not explicitly reported, related transformations provide insight into potential strategies. For instance, visible-light-assisted, copper-catalyzed tandem radical cyclization of N-propargylindoles with cyclic ethers has been shown to produce 2-oxoalkyl-9H-pyrrolo[1,2-a]indol-9-ones. acs.org This demonstrates that radical addition to an alkyne tethered to a nitrogen heterocycle can initiate a cascade leading to a new cyclic ketone. Similarly, other radical cyclizations of N-propargylindoles have been reported to form N-fused indolines or indoles, depending on the substituents. researchgate.net

Furthermore, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been used to synthesize new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. beilstein-journals.org This highlights the utility of radical cyclizations in forming new rings fused to a pyrrole core. Enantioselective radical cascade cyclizations have also been developed to control the stereochemistry of the resulting bicyclic structures, which could be relevant for synthesizing chiral analogs of the target compound. nih.gov

A hypothetical radical cascade towards this compound could start from a precursor such as an N-(alkynyl)-N-(acylmethyl)pyrrole. Generation of a radical at the acylmethyl position could trigger a 4-exo-dig cyclization onto the alkyne, followed by further transformations to yield the cyclobutenone ring. The success of such a strategy would depend on controlling the regioselectivity of the radical cyclization.

Table 3: Radical Cascade Reactions for the Synthesis of Pyrrole-Containing Heterocycles and Cyclobutene Analogs

| Reaction Type | Precursor | Catalyst/Initiator | Product Type | Yield | Reference |

| Tandem radical cyclization | N-propargylindole and cyclic ether | Cu(OAc)₂, Eosin Y, visible light | 2-oxoalkyl-9H-pyrrolo[1,2-a]indol-9-one | Moderate | acs.org |

| Intramolecular free-radical cyclization | o-bromophenyl-substituted pyrrolylpyridinium salt | (TMS)₃SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | Good | beilstein-journals.org |

| Enantioselective radical cascade | 1,6-enyne | [Co(D₂-Por*)] | Cyclopropane-fused tetrahydrofuran | Moderate to good | nih.gov |

Annulation Reactions for Cyclobutenone-Pyrrole Conjugation

Annulation reactions provide a direct method for constructing a new ring onto an existing molecular scaffold. For the synthesis of this compound, this would involve the annulation of a three-carbon unit onto the nitrogen atom of a pyrrole derivative.

Several annulation strategies have been developed for the synthesis of pyrrole-containing fused systems. For example, Brønsted acid-mediated annulation of α-oxo ketene dithioacetals with pyrroles has been shown to produce cyclopenta[b]pyrroles. dicp.ac.cn In this reaction, the α-oxo ketene dithioacetal acts as a C3 building block that is annulated to the pyrrole core. While this leads to a five-membered ring, it demonstrates the principle of annulating a carbonyl-containing fragment onto a pyrrole.

Multicomponent reactions also offer a pathway to annulated pyrroles. nih.govresearchgate.net For instance, a Ru-catalyzed multicomponent reaction involving a β-dicarbonyl compound, a primary amine, and a propargyl alcohol leads to a propargylated β-enaminone intermediate, which then undergoes a 5-exo-dig annulation to form a pyrrole. researchgate.net Adapting such a strategy with different starting materials could potentially lead to the formation of a four-membered ring.

A plausible, though underexplored, strategy for the synthesis of this compound via annulation could involve the reaction of a metalated pyrrole with a suitable three-carbon electrophile that can undergo subsequent cyclization. For example, reaction of potassium pyrrolide with a 1,3-dihalo-2-ketone derivative or a related synthon could potentially lead to the desired cyclobutenone after intramolecular cyclization. The development of such a direct annulation would be a significant advancement in the synthesis of this class of compounds.

Table 4: Annulation Reactions for the Synthesis of Annulated Pyrrole Analogs

| Reaction Type | Reactants | Catalyst/Promoter | Product Type | Yield | Reference |

| Brønsted acid-mediated annulation | α-oxo ketene dithioacetal and pyrrole | TFA or p-TsOH | Cyclopenta[b]pyrrole | Good to excellent | dicp.ac.cn |

| Ru-catalyzed multicomponent reaction | β-dicarbonyl, primary amine, propargyl alcohol | Ru-catalyst | Substituted pyrrole | Good | researchgate.net |

| I₂-catalyzed annulation | Michael addition adduct | I₂, TBHP | Substituted pyrrole | - | nih.gov |

Functionalization and Derivatization Strategies Post-Synthesis

Once the this compound scaffold is synthesized, its unique combination of a strained, reactive enone and an electron-rich aromatic heterocycle offers numerous opportunities for further functionalization and derivatization. These transformations can be directed at either the cyclobutenone moiety or the pyrrole ring.

Chemical Transformations at the Cyclobutenone Moiety

The cyclobutenone ring is a highly versatile functional group, susceptible to a variety of chemical transformations due to its ring strain and the presence of the enone system.

Conjugate addition reactions are expected to be a primary mode of reactivity. The β-carbon of the enone system is electrophilic and can be attacked by a wide range of nucleophiles. This would allow for the introduction of various substituents at the 3-position of the cyclobutenone ring.

The strained four-membered ring can also undergo ring-opening reactions. For instance, treatment of 3-azabicyclo[3.2.0]heptane derivatives, which can be formed from the [3+2] cycloaddition of cyclobutenones with azomethine ylides, can lead to the formation of acyclic dienes through the simultaneous cleavage of both the pyrrolidine and cyclobutane rings. rsc.orgrsc.org Thermal or photochemical rearrangements of cyclobutenones are also well-documented. For example, 4-alkenyl-4-hydroxycyclobutenones can rearrange to form benzoquinones upon thermolysis. acs.org Similar rearrangements could potentially be applied to derivatives of this compound.

Furthermore, the ketone functionality can be targeted. Reduction of the ketone would yield the corresponding cyclobutenol, while addition of organometallic reagents would provide tertiary alcohols. These alcohols could then serve as precursors for further transformations.

Modifications and Substitutions on the Pyrrole Ring

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The cyclobutenone substituent, being electron-withdrawing, is expected to direct incoming electrophiles primarily to the C-2 and C-5 positions of the pyrrole ring.

Classic electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed on the pyrrole ring. organic-chemistry.orgsigmaaldrich.com However, the conditions for these reactions must be chosen carefully to avoid decomposition of the acid-sensitive pyrrole ring and the reactive cyclobutenone moiety. For instance, Friedel-Crafts acylation, which typically requires a strong Lewis acid catalyst, can often be performed under milder conditions for highly activated rings like pyrrole. organic-chemistry.org The synthesis of marinamide, for example, involved a regioselective Friedel-Crafts acylation of a 1-benzyl-1H-pyrrole at the 2-position. nih.gov Intramolecular Friedel-Crafts reactions are also a powerful tool for creating fused ring systems. masterorganicchemistry.com

In addition to classic electrophilic substitutions, modern cross-coupling reactions can also be employed to functionalize the pyrrole ring. After initial halogenation of the pyrrole, Suzuki, Stille, or other cross-coupling reactions could be used to introduce a wide variety of carbon-based substituents. Direct C-H functionalization methodologies are also increasingly being applied to heterocycles, which could provide an alternative route to substituted pyrroles without the need for pre-functionalization.

Chemo- and Regioselective Functionalization Techniques

The functionalization of this compound is governed by the distinct reactivity of its two constituent rings: the electron-rich pyrrole and the strained, electrophilic cyclobutenone. Achieving chemo- and regioselectivity requires careful selection of reagents and conditions to target a specific site without affecting others.

The pyrrole ring is highly susceptible to electrophilic substitution, with a strong preference for the C2 and C5 positions due to the stabilization of the cationic intermediate (the Wheland intermediate). When these positions are occupied, substitution may occur at C3 and C4, though this is less common. The nitrogen atom of the pyrrole is generally unreactive toward electrophiles in neutral or acidic conditions due to the delocalization of its lone pair into the aromatic system. However, deprotonation with a strong base can generate the pyrrolide anion, a potent nucleophile that readily reacts at the nitrogen atom. organic-chemistry.org Ionic liquids have been employed to achieve highly regioselective N-substitution of pyrrole with various electrophiles under mild conditions. organic-chemistry.org

The cyclobutenone moiety possesses several reactive sites. nih.gov The carbonyl group is subject to nucleophilic attack (1,2-addition). The carbon-carbon double bond is activated by the adjacent carbonyl group, making it a good Michael acceptor for conjugate (1,4-) addition of soft nucleophiles. researchgate.net The high ring strain of the four-membered ring (approximately 30 kcal/mol) facilitates ring-opening reactions under thermal, photochemical, or transition-metal-catalyzed conditions. nih.govnih.govrsc.org For instance, rhodium catalysts can insert into the C1-C4 bond, leading to ring expansion to form cyclopentenones. nih.govrsc.org Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. mdpi.com

Achieving selectivity in functionalizing the parent molecule depends on exploiting these differing reactivities. For example, electrophilic reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur selectively on the pyrrole ring at the C2/C5 positions. Conversely, nucleophilic addition of organometallics or soft nucleophiles like thiols or amines would likely target the cyclobutenone ring via 1,4-conjugate addition. The development of enantioselective methods, often using chiral catalysts, allows for the stereocontrolled functionalization of the cyclobutenone core. researchgate.netmdpi.com

Table 1: Regioselective Functionalization Strategies for Pyrrole and Cyclobutenone Scaffolds

Scaffold Reaction Type Reactive Site Typical Reagents/Conditions Outcome Citation Pyrrole Electrophilic Aromatic Substitution C2, C5 NBS, NCS (Halogenation); Acyl chloride/Lewis Acid (Acylation) C2/C5-functionalized pyrrole mdpi.com Pyrrole N-Alkylation (as pyrrolide) N1 1. Strong Base (e.g., NaH); 2. Alkyl halide N-substituted pyrrole organic-chemistry.org Cyclobutenone Conjugate (Michael) Addition C3 (β-carbon) Organocuprates, thiols, amines 3-substituted cyclobutanone researchgate.net Cyclobutenone [2+2] Cycloaddition C2=C3 double bond Alkenes, Alkynes (Photochemical or thermal) Bicyclic systems mdpi.com Cyclobutenone Ring Expansion C1-C4 bond Rh(I) catalysts Poly-substituted cyclopentenones nih.govrsc.org

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, safety, and scalability while enabling the construction of complex molecular architectures. Flow chemistry, electrochemistry, and metal-free catalysis represent key frontiers in this endeavor, offering powerful tools for the synthesis of this compound and its analogs.

Flow Chemistry Applications in Synthesizing this compound Analogs

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch processing. researchgate.netmdpi.comsioc-journal.cn These benefits include superior control over reaction parameters (temperature, pressure, and time), enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and streamlined scalability. researchgate.netmdpi.com

While the direct flow synthesis of this compound has not been specifically reported, the principles are readily applicable to its analogs. The synthesis of cyclobutene derivatives, often involving highly reactive or unstable intermediates like ketenes or lithium ynolates, is particularly well-suited to flow reactors. rsc.orgresearchgate.net For instance, a continuous one-flow process has been developed for the synthesis of functionalized cyclobutenes from α,α,α-tribromomethyl ketones and n-butyllithium. rsc.org This method allows for the "flash generation" of the reactive lithium ynolate at 30 °C, a process that would require cryogenic temperatures in a batch setting, followed by an in-line [2+2] cycloaddition. rsc.orgresearchgate.net Similarly, photochemical [2+2] cycloadditions to form cyclobutenes have been modernized using high-power LEDs in continuous-flow reactors, offering a more energy-efficient and scalable approach than traditional mercury lamps. almacgroup.com

Table 2: Advantages of Flow Chemistry in the Synthesis of Heterocyclic Analogs

Advantage Description Relevance to Target Synthesis Citation Enhanced Safety Small reactor volumes minimize the risk associated with hazardous reagents (e.g., organolithiums) and exothermic reactions. Enables the use of highly reactive species like lithium ynolates for cyclobutenone formation at non-cryogenic temperatures. researchgate.netrsc.org Precise Control Accurate control over residence time, temperature, and mixing leads to higher selectivity and yields. Minimizes side reactions and decomposition of unstable intermediates, improving the yield of the desired cyclobutene or pyrrole core. mdpi.com Scalability Production can be scaled up by running the system for longer periods ('scaling out') rather than using larger, more dangerous reactors. Facilitates the production of gram-to-kilogram quantities of functionalized cyclobutene and pyrrole building blocks for further studies. researchgate.netalmacgroup.com Access to Novel Reactivity Enables reactions under high-pressure or high-temperature conditions that are difficult or unsafe in batch. Could allow for novel cycloaddition or rearrangement pathways for constructing the cyclobutenone ring. researchgate.net Automation & Integration Flow systems can be automated and multiple reaction steps can be "telescoped" together without manual handling of intermediates. A multi-step synthesis of the target molecule could be streamlined into a single, continuous process, improving efficiency. mdpi.commdpi.com

Electrochemical Synthesis Methods for Pyrrole and Cyclobutenone Derivatives

Electrochemical synthesis, which uses electrical current to drive chemical reactions, is an inherently green and powerful methodology. rsc.org It avoids the need for stoichiometric chemical oxidants or reductants, often proceeds under mild conditions, and allows for precise control over reaction potential, which can lead to unique selectivity. rsc.orgresearchgate.net

The electrochemical synthesis of pyrroles and their derivatives is well-established, typically proceeding through the oxidative polymerization of the pyrrole monomer to form polypyrrole. tandfonline.commdpi.com This process involves the oxidation of the monomer to a radical cation, which then couples with other radical cations to build the polymer chain. tandfonline.com By carefully controlling the electrode potential, solvent, and supporting electrolyte, the properties of the resulting material can be tuned. tandfonline.com More relevant to the synthesis of discrete molecules, electrochemical methods have been developed for the construction of polysubstituted pyrroles. rsc.orgrsc.org For example, an electrochemical oxidative annulation of primary amines with aldehydes or ketones provides a route to polysubstituted pyrroles. rsc.org Another approach involves the electro-oxidative cyclization of alkynyl enaminones. rsc.org A one-pot, three-component reaction of β-dicarbonyl compounds, aldehydes, and amines has been developed via an electrochemical pathway to yield 1,2,3-trisubstituted pyrroles. researchgate.net

The application of electrochemistry to cyclobutenone synthesis is less common but holds promise. Electrochemical methods can be used to generate reactive intermediates for cycloadditions or to perform functionalizations on pre-existing rings. researchgate.net For instance, the synthesis of key precursors for complex natural products containing a bicyclo[4.2.0]octane core (related to cyclobutane) has been achieved using electrochemical conditions. researchgate.net The synthesis of this compound analogs could potentially be achieved through a sequential strategy: electrochemical synthesis of a functionalized pyrrole precursor, followed by a separate step to construct the cyclobutenone ring, or through a convergent electrochemical approach where precursors for both rings are coupled and cyclized.

Table 3: Overview of Electrochemical Methods for Pyrrole and Cyclobutenone Synthesis

Target Core Electrochemical Method Precursors Key Features Citation Polysubstituted Pyrroles Oxidative Annulation Primary amines and aldehydes/ketones One-pot or stepwise protocol; forms pyrroles via imine intermediates. rsc.org Polysubstituted Pyrroles Oxidative Cyclization Alkynyl enaminones Selectively accesses fused pyrrole systems. rsc.org Trisubstituted Pyrroles Three-Component Reaction β-dicarbonyls, aldehydes, amines One-pot synthesis proceeding through a β-enamino ketone intermediate. researchgate.net Cyclo[n]pyrroles Oxidative Cyclization Thiophene-containing terpyrrole Mild procedure to form large macrocyclic pyrrole derivatives. elsevierpure.com Cyclobutane Precursors Not specified Not specified Used in the total synthesis of complex natural products like kingianins. researchgate.net

Transition Metal-Free Catalysis in Pyrrole and Cyclobutenone Synthesis

The development of synthetic methods that avoid transition metals is a major goal in green chemistry, as it eliminates concerns about cost, toxicity, and contamination of the final product. Significant progress has been made in the transition-metal-free synthesis of both pyrroles and cyclobutenones. rsc.org

A variety of metal-free strategies exist for pyrrole synthesis. acs.orgnih.govorganic-chemistry.org These include modern variations of classic name reactions like the Clauson-Kaas synthesis, which can be performed under solvent-free conditions using catalysts like silica (B1680970) sulfuric acid. beilstein-journals.org Organocatalytic methods are also prominent. For instance, an unprecedented cyclization of methyl isocyanoacetate with aurone (B1235358) analogues catalyzed by simple NaOH affords 2,3,4-trisubstituted pyrroles in excellent yields. rsc.org Another powerful metal-free approach is the cross-coupling of pyrroles with electrophilic haloacetylenes in a solid medium of alumina (B75360) or potassium carbonate, which proceeds at room temperature without any added catalyst or base. mdpi.com This method has been used to synthesize 2-ethynylpyrroles, which are versatile building blocks for more complex heterocyclic systems. mdpi.combohrium.com

For cyclobutenone synthesis, metal-free [2+2] cycloadditions are a key strategy. The reaction of ynamides can be catalyzed by a Brønsted acid like Tf₂NH to produce 3-aminocyclobutenones. researchgate.net Photochemical [2+2] cycloadditions, as mentioned previously, are inherently metal-free. almacgroup.com Furthermore, thermal rearrangements of aminocyclobutenones can lead to other heterocyclic structures without the need for a metal catalyst. soton.ac.uk The synthesis of this compound analogs could leverage these methods, for example, by first synthesizing the pyrrole ring using a metal-free method and then performing a metal-free cycloaddition to construct the cyclobutenone ring onto a suitable pyrrole-derived precursor. A concise, transition-metal-free strategy for synthesizing pyrrolo[1,2-a]pyrazines has been developed that involves a cross-coupling of pyrroles with acylbromoacetylenes followed by a base-catalyzed intramolecular cyclization, showcasing the power of sequential metal-free reactions. bohrium.com

Table 4: Selected Transition Metal-Free Methods for Pyrrole and Cyclobutenone Synthesis

Target Core Method Catalyst/Conditions Key Features Citation Substituted Pyrroles Aza-Wittig Reaction Metal-free, mild conditions One-pot synthesis from chromones and phenacyl azides; short reaction times. nih.gov NH-Pyrroles Oppenauer–Woodward Oxidation/Cyclization Basic conditions (e.g., t-BuOK), benzophenone One-pot synthesis from secondary alcohols and 2-aminoalcohols. acs.org 2-Ethynylpyrroles Solid-Phase Cross-Coupling Al₂O₃ or K₂CO₃, room temp, solvent-free Direct coupling of pyrroles with haloacetylenes without catalyst or base. mdpi.com Polysubstituted Pyrroles Base-catalyzed Cyclization NaOH Cyclization of methyl isocyanoacetate with aurone analogues. rsc.org 3-Aminocyclobutenones [2+2] Self-Cycloaddition Tf₂NH (Brønsted acid) Metal-free cycloaddition of ynamides. researchgate.net

Table of Mentioned Compounds

| Compound Name | Molecular Structure/Class |

|---|---|

| This compound | Target compound of the article |

| Pyrrole | Five-membered aromatic heterocycle |

| Cyclobutenone | Four-membered cyclic ketone with a double bond |

| Cyclopentenone | Five-membered cyclic ketone with a double bond |

| Polypyrrole | Conductive polymer of pyrrole |

| 2-Ethynylpyrrole | Pyrrole with an ethynyl (B1212043) group at C2 |

| 3-Aminocyclobutenone | Cyclobutenone with an amino group at C3 |

| Methyl isocyanoacetate | Organic reagent |

| Aurone | Class of flavonoid compounds |

| Chromone | Derivative of benzopyran |

| Phenacyl azide | Organic reagent |

| Benzophenone | Organic compound used as a photosensitizer |

| Lithium ynolate | Highly reactive organolithium species |

| Ketenes | Organic compounds with R₂C=C=O structure |

| Pyrrolo[1,2-a]pyrazine | Fused heterocyclic system |

Reaction Mechanisms and Reactivity Profiles of 4 1h Pyrrol 1 Yl Cyclobut 2 Enone

Photochemical Transformations and Mechanistic Pathways

The absorption of light provides 4-(1H-pyrrol-1-yl)cyclobut-2-enone with the energy to undergo a variety of transformations, including cycloadditions, rearrangements, and cycloreversions. These reactions often proceed through highly reactive, short-lived intermediates.

[2+2] Photocycloaddition Reactivity of the Cyclobutenone Enone System

The enone moiety of the cyclobutenone ring is a key player in its photochemical reactivity, readily participating in [2+2] photocycloaddition reactions with alkenes. researchgate.net This reaction, a cornerstone of organic synthesis, allows for the construction of complex cyclobutane-containing structures through the formation of two new carbon-carbon bonds. researchgate.net The reaction is initiated by the photoexcitation of the enone to an excited state, which then interacts with a ground-state alkene to form a cyclobutane (B1203170) ring. researchgate.net

The efficiency and stereochemical outcome of these cycloadditions can be influenced by various factors, including the nature of the alkene, the solvent, and the use of catalysts such as copper(I) triflate. acs.org While intermolecular [2+2] photocycloadditions are common, intramolecular versions have also been developed to create bicyclic systems. acs.orgnih.gov For instance, visible-light-mediated intramolecular dearomative [2+2] cycloaddition of pyrrole (B145914) derivatives with carbon-carbon multiple bonds has been achieved using iridium complexes as photosensitizers. chinesechemsoc.org This method provides access to cyclobutene-fused indolizidines and related polycyclic heterocycles with high yields and stereoselectivity. chinesechemsoc.org

The scope of [2+2] photocycloaddition is broad, encompassing a variety of enones and alkenes, and has been instrumental in the synthesis of numerous natural and unnatural products. acs.orgacs.org

Role of Singlet and Triplet Excited States in Photoreactions

The photochemical behavior of this compound is dictated by the nature of its electronically excited states. Upon absorption of light, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). libretexts.org From the S₁ state, it can either react directly or undergo intersystem crossing (ISC) to a lower-energy triplet state (T₁). acs.orglibretexts.org

The reactivity of the enone often proceeds through the triplet state, which has a longer lifetime than the singlet state, allowing for intermolecular reactions to occur. acs.org Population of the triplet state can be achieved through direct irradiation or, more commonly, through the use of a triplet sensitizer (B1316253). acs.orgresearchgate.net A sensitizer is a molecule that absorbs light, crosses to its triplet state, and then transfers its energy to the enone, promoting it to its triplet state. acs.org The choice of sensitizer is crucial, as its triplet energy must be equal to or higher than that of the enone for efficient energy transfer. chinesechemsoc.org

In the context of the intramolecular [2+2] cycloaddition of pyrrole derivatives, the reaction proceeds via an energy-transfer mechanism from a photosensitizer to the substrate. chinesechemsoc.org The triplet state energies of both the sensitizer and the substrate are key parameters in optimizing the reaction conditions. chinesechemsoc.org DFT calculations have been employed to understand the energy profiles and the involvement of different excited states in these reactions. chinesechemsoc.org

| Excited State | Multiplicity | Typical Lifetime | Reactivity |

| S₁ (Singlet) | 1 | Nanoseconds | Can undergo direct reaction or intersystem crossing to T₁. |

| T₁ (Triplet) | 3 | Microseconds | Often the key reactive state in enone photocycloadditions. |

Biradical Intermediates and Exciplex Formation

The formation of a 1,4-diradical intermediate is a characteristic feature of enone [2+2] photocycloadditions proceeding through a triplet excited state. acs.orgacs.org Following excitation and intersystem crossing to the triplet state, the enone adds to an alkene to form this diradical species. acs.org This intermediate then undergoes spin inversion to a singlet diradical before cyclizing to form the cyclobutane product. acs.org

In some cases, an exciplex, or excited-state complex, may form between the excited enone and the ground-state alkene prior to the formation of the covalent bonds of the diradical. The involvement of such species can influence the regioselectivity and stereoselectivity of the cycloaddition.

DFT calculations and experimental studies have provided evidence for the involvement of diradical species in the excited states of intramolecular [2+2] cycloadditions of pyrrole derivatives. chinesechemsoc.org These studies have helped to elucidate the detailed energy profiles and reaction pathways. chinesechemsoc.org

Photoinduced Rearrangements and Cycloreversions

Beyond cycloadditions, photoexcited cyclobutenones can undergo a variety of rearrangements and cycloreversion reactions. soton.ac.uk One significant pathway is the photoinduced electrocyclic ring-opening to form a vinylketene intermediate. nih.gov This highly reactive species can then be trapped by various nucleophiles or participate in subsequent cycloaddition reactions. nih.govrsc.org

The photochemistry of cyclobutenones is often a complex interplay of different reaction pathways. For example, under UV irradiation, the cycloadducts of [2+2] photocycloadditions can sometimes be sensitized again, leading to ring-opening compounds. chinesechemsoc.org The specific outcome of a photochemical reaction can be influenced by factors such as the substitution pattern on the cyclobutenone ring, the wavelength of light used, and the presence of sensitizers or quenchers. soton.ac.uk

Thermal Rearrangements and Ring-Opening Processes

In addition to photochemical pathways, this compound can undergo thermally induced transformations, primarily driven by the release of ring strain. researchgate.net

Electrocyclic Ring Opening of the Cyclobutenone Core

A key thermal reaction of cyclobutenones is the conrotatory electrocyclic ring-opening to generate a vinylketene. nih.govmasterorganicchemistry.com This pericyclic reaction is governed by the Woodward-Hoffmann rules, which predict the stereochemical course of the reaction based on the symmetry of the molecular orbitals involved. masterorganicchemistry.comlibretexts.org The vinylketene intermediate is highly reactive and can undergo a variety of subsequent transformations, including intramolecular cyclizations and trapping by external reagents. nih.govmit.edu

The thermal rearrangement of cyclobutenones has been utilized as a powerful tool in organic synthesis for the construction of various carbo- and heterocyclic systems. soton.ac.uksoton.ac.uk For instance, the thermal rearrangement of 4-alkenyl-4-hydroxycyclobutenones has been shown to produce benzoquinones. acs.org The temperature required for the ring-opening can vary depending on the substituents on the cyclobutenone ring. nih.gov

| Reaction Type | Conditions | Key Intermediate | Governing Principle |

| Electrocyclic Ring Opening | Thermal | Vinylketene | Woodward-Hoffmann Rules (Conrotatory) |

Thermolysis of Aminocyclobutenones and Product Diversification

The thermal behavior of aminocyclobutenones, including this compound, is characterized by ring-opening reactions that lead to a variety of products. The specific outcome of the thermolysis is highly dependent on the substitution pattern of the cyclobutenone ring and the nature of the amino substituent.

Generally, the thermolysis of alkyl azides requires activation barriers of 38–40 kcal/mol. acs.org This process typically involves the extrusion of nitrogen gas to form a nitrene intermediate, which can then undergo various rearrangements. acs.org In the case of this compound, heating can induce a [2+2] cycloaddition, a common reaction for cyclobutenones. This can be followed by a retro-Diels-Alder reaction, leading to the loss of carbon dioxide and the formation of new heterocyclic systems. wikipedia.org The high temperatures favor the reverse Diels-Alder reaction. wikipedia.org

The product diversification from the thermolysis of aminocyclobutenones is a key feature of their chemistry. For instance, the thermolysis of 4-aryl-3-azidopyridines has been developed as a method for the synthesis of harmane and harmine (B1663883) alkaloids and their analogs. researchgate.net This highlights the potential for generating diverse and complex molecular scaffolds from substituted aminocyclobutenones under thermal conditions.

Cascade Reactions Involving Ring Transformations

Cascade reactions, also known as tandem or domino reactions, are powerful tools in organic synthesis for the construction of complex molecules from simple starting materials in a single operation. This compound and related aminocyclobutenones are excellent substrates for cascade reactions that involve ring transformations.

These reactions often proceed through a series of intramolecular events, leading to the formation of multiple rings in a regio- and stereoselective manner. For example, a cascade reaction involving a Hofmann rearrangement followed by a ring expansion has been utilized to synthesize 2-aryl-1-pyrroline derivatives from cyclobutane carboxamides. researchgate.net

The intramolecular Diels-Alder reaction is another important cascade process. researchgate.net When the diene and dienophile are part of the same molecule, two rings are formed in one step. researchgate.net This approach offers several advantages, including increased reaction rates and high stereoselectivity due to the constrained transition state. researchgate.net The use of high dilution can prevent competing intermolecular reactions. researchgate.net

Furthermore, cascade reactions of aminocyclobutenones can be initiated by various reagents. For example, treatment of 2-arylacetonitriles with triflic acid can lead to cyclodimeric 3-aminoisoquinolines or other complex heterocyclic systems depending on the reaction conditions and the electronic nature of the aryl ring. researchgate.net

Cycloaddition Reactions Beyond Photochemistry

While photochemical [2+2] cycloadditions are a hallmark of cyclobutenone chemistry, this compound also participates in other types of cycloaddition reactions, significantly expanding its synthetic utility.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orglibretexts.org In this reaction, this compound can act as the dienophile, reacting with a conjugated diene. The reaction is a concerted process, meaning all bonds are formed and broken simultaneously, which leads to a high degree of stereospecificity. wikipedia.orglibretexts.orgmasterorganicchemistry.com The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.compressbooks.pub

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is a critical aspect. masterorganicchemistry.com Generally, the reaction favors the formation of "ortho" (1,2-disubstituted) or "para" (1,4-disubstituted) products over "meta" (1,3-disubstituted) products. masterorganicchemistry.com This can be rationalized by considering the electronic properties of the reactants. The diene, typically electron-rich, acts as the nucleophile, while the dienophile, often bearing electron-withdrawing groups, is the electrophile. libretexts.orgmasterorganicchemistry.com The major product arises from the alignment of the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile. masterorganicchemistry.com

The stereoselectivity of the Diels-Alder reaction often favors the endo product due to secondary orbital overlap, an additional bonding interaction in the transition state. libretexts.org However, steric hindrance can sometimes favor the formation of the exo product. libretexts.org

| Diene Type | Predominant Product |

| 1-substituted dienes | "ortho" (1,2) products masterorganicchemistry.com |

| 2-substituted dienes | "para" (1,4) products masterorganicchemistry.com |

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. scribd.comorganic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile, which in this context can be the double bond of the cyclobutenone ring in this compound. organic-chemistry.org This type of reaction is a [4+2] cycloaddition, similar to the Diels-Alder reaction, and generally proceeds through a concerted pericyclic mechanism. organic-chemistry.org

A variety of 1,3-dipoles can be employed, including azomethine ylides, nitrile oxides, and diazoalkanes. scribd.comnih.gov The regioselectivity of the cycloaddition is influenced by both electronic and steric factors. organic-chemistry.org The use of catalysts, such as copper(I) in the case of azide-alkyne cycloadditions, can significantly enhance regioselectivity. mdpi.com

The reaction conditions, including the choice of solvent, can also play a crucial role. For instance, fluorinated solvents like 2,2,2-trifluoroethanol (B45653) have been shown to improve reaction rates and yields in some 1,3-dipolar cycloadditions. frontiersin.org

| 1,3-Dipole Type | Resulting Heterocycle |

| Azomethine ylides | Pyrrolidines nih.gov |

| Nitrile oxides | Isoxazolines mdpi.com |

| Diazoalkanes | Pyrazoles frontiersin.org |

Reactivity of the Pyrrole Moiety in Conjugation with Cyclobutenone

The conjugation of the pyrrole ring with the cyclobutenone moiety influences the reactivity of both components. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, while also modulating the reactivity of the cyclobutenone.

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions. pearson.comlibretexts.org The nitrogen atom's lone pair of electrons is part of the aromatic sextet, which makes the carbon atoms of the ring nucleophilic. libretexts.org Electrophilic attack typically occurs at the C2 position (α-position) because the resulting cationic intermediate is more stabilized by resonance (three resonance forms) compared to attack at the C3 position (β-position) (two resonance forms). libretexts.orguop.edu.pk However, if the C2 and C5 positions are blocked, substitution will occur at the C3 and C4 positions. chemtube3d.com

Common electrophilic substitution reactions of pyrrole include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. libretexts.orguop.edu.pk These reactions often proceed under mild conditions. iust.ac.ir For example, pyrrole can be nitrated with nitric acid in acetic anhydride (B1165640) at low temperatures. uop.edu.pk

The presence of the electron-withdrawing cyclobutenone ring attached to the nitrogen atom of the pyrrole in this compound is expected to decrease the electron density of the pyrrole ring, thereby reducing its reactivity towards electrophiles compared to unsubstituted pyrrole.

Pyrrole itself is a very weak acid (pKa ~17.5) and can be deprotonated by strong bases to form the pyrrolide anion, which is a potent nucleophile. uop.edu.pk This allows for N-alkylation and N-acylation reactions.

| Reaction Type | Position of Attack | Reagents |

| Nitration | C2 | Nitric acid/Acetic anhydride uop.edu.pk |

| Sulfonation | C2 | Sulfur trioxide/Pyridine uop.edu.pk |

| Halogenation | C2, C3, C4, C5 | Sulfuryl chloride |

| Friedel-Crafts Acylation | C2 | Acetic anhydride uop.edu.pk |

| Vilsmeier-Haack Reaction | C2 | Phosphorus oxychloride/DMF |

Influence of Cyclobutenone on Pyrrole Aromaticity and Reactivity

The aromaticity of pyrrole is a consequence of the delocalization of six π-electrons over the five-membered ring, a system that fulfills Hückel's rule (4n+2 π-electrons). libretexts.orgpharmaguideline.com The nitrogen atom's lone pair is integral to this aromatic sextet, rendering the pyrrole ring electron-rich and highly susceptible to electrophilic attack, preferentially at the C2 and C5 positions. msu.edu However, substitution on the nitrogen atom can significantly modulate this aromatic character and the associated reactivity.

In this compound, the nitrogen atom is bonded to a sp²-hybridized carbon of the cyclobutenone ring. This arrangement makes it analogous to N-vinyl and N-acylpyrroles. The cyclobutenone substituent is expected to be electron-withdrawing due to the combined effects of the vinyl group and the polarized carbonyl group. This withdrawal of electron density from the nitrogen atom has two primary consequences for the pyrrole ring:

Reduction of Aromaticity: By pulling the nitrogen's lone pair towards the substituent, the electron-withdrawing cyclobutenone ring diminishes the extent of its participation in the pyrrole's π-system. This partial disruption of the aromatic sextet is expected to decrease the aromatic stabilization energy of the pyrrole ring compared to unsubstituted pyrrole. While pyrrole has a resonance energy of approximately 21 kcal/mol, N-acylpyrroles show reduced aromaticity, and a similar effect is anticipated here. msu.edu

Decreased Nucleophilicity and Reactivity: The reduced electron density on the pyrrole ring deactivates it towards electrophilic aromatic substitution. Reactions that are facile with pyrrole, such as halogenation, nitration, or Friedel-Crafts acylation, would be expected to proceed under harsher conditions, if at all, with this compound. The nucleophilicity of the carbon atoms is reduced, making attack by electrophiles less favorable.

The table below provides a comparative overview of the expected reactivity profile.

| Compound | Pyrrole Ring Electron Density | Aromaticity | Reactivity towards Electrophiles | Key Reactions |

|---|---|---|---|---|

| Pyrrole | High | High (Resonance Energy: ~21 kcal/mol) | High | Facile electrophilic substitution at C2/C5, polymerization in strong acid. |

| N-Acylpyrrole | Reduced | Reduced | Low | Resistant to typical electrophilic substitution; can undergo reactions at the acyl group. |

| This compound (Predicted) | Reduced | Reduced | Low | Likely resistant to electrophilic substitution on the pyrrole ring; reactivity dominated by the cyclobutenone moiety (e.g., ring-opening, cycloadditions). |

Intermediate Characterization and Mechanistic Elucidation Studies

The reactivity of this compound is likely dominated by the strained four-membered ring. Cyclobutenones are known to undergo a variety of transformations, often proceeding through highly reactive, unstable intermediates. soton.ac.uk Elucidating the precise reaction mechanisms would necessitate the characterization of these transient species through spectroscopic methods and trapping experiments.

Spectroscopic Probing of Reactive Intermediates

Direct observation of reaction intermediates is a powerful tool for mechanistic investigation. For a molecule like this compound, which can potentially undergo thermal or photochemical reactions, several spectroscopic techniques could be employed to identify transient species.

Thermal Rearrangement: Upon heating, cyclobutenones can undergo electrocyclic ring-opening to form vinylketenes. This is a well-established reaction. soton.ac.uk For this compound, this would lead to the formation of a highly reactive pyrrolyl-substituted vinylketene. This intermediate could be detected using:

Time-Resolved Infrared (TR-IR) Spectroscopy: Ketenes exhibit a very strong and characteristic IR absorption band for the C=C=O asymmetric stretch, typically appearing in the 2100–2150 cm⁻¹ region. Monitoring this spectral window during thermolysis would provide direct evidence for the formation of the vinylketene intermediate.

Photochemical Reactions: The enone chromophore in the cyclobutenone ring can absorb UV light, leading to excited states that can undergo various reactions, including [2+2] cycloadditions or rearrangements. researchgate.net Potential photochemical intermediates could include:

Triplet States: The excited triplet state of the enone could be detected by transient absorption spectroscopy , which measures changes in optical absorption following a laser pulse. Triplet states often have characteristic long-lived absorptions.

Biradicals: Intramolecular or intermolecular reactions could proceed via biradical intermediates. While direct spectroscopic observation is challenging, techniques like time-resolved electron paramagnetic resonance (TR-EPR) could potentially detect these species.

The table below outlines potential intermediates and the spectroscopic methods that could be used for their detection.

| Reaction Type | Potential Intermediate | Key Structural Feature | Spectroscopic Probing Method | Expected Signature |

|---|---|---|---|---|

| Thermal Ring-Opening | Pyrrolyl-vinylketene | C=C=O group | Time-Resolved IR (TR-IR) | Strong absorption at ~2100-2150 cm⁻¹ |

| Photochemical Excitation | Triplet Enone | Unpaired electrons | Transient Absorption Spectroscopy | Characteristic absorption in the UV-Vis region |

| Photocycloaddition | 1,4-Biradical | Two radical centers | Time-Resolved EPR (TR-EPR) | Characteristic EPR spectrum |

Trapping Experiments for Unstable Intermediates

When direct spectroscopic observation of an intermediate is not feasible due to its short lifetime or low concentration, trapping experiments provide an indirect method for confirming its existence. This involves introducing a "trapping agent" into the reaction mixture that reacts specifically with the proposed intermediate to form a stable, characterizable product.

Trapping of the Vinylketene Intermediate: The vinylketene that would be formed from the thermal ring-opening of this compound is a powerful electrophile and a good diene partner in cycloadditions. It could be trapped by various nucleophiles and dienophiles.

With Alcohols or Amines: Introducing a nucleophile like methanol (B129727) or a primary/secondary amine would lead to the formation of a stable ester or amide, respectively. The isolation of such a product would be strong evidence for the vinylketene intermediate.

With Dienes/Dienophiles: The vinylketene can participate in [4+2] or [2+2] cycloaddition reactions. For example, reacting it with a reactive dienophile like an alkyne could yield a substituted phenol (B47542) after tautomerization, while reaction with a diene could yield a six-membered ring adduct.

Trapping of Radical Intermediates: Photochemically generated radical intermediates can be trapped using radical scavengers.

With TEMPO: A stable radical like (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) can efficiently trap carbon-centered radicals to form stable alkoxyamine adducts, which can be isolated and characterized by mass spectrometry and NMR.

The following table summarizes potential trapping experiments.

| Proposed Intermediate | Trapping Agent | Expected Trapped Product Type | Significance |

|---|---|---|---|

| Pyrrolyl-vinylketene | Methanol (CH₃OH) | Methyl ester | Confirms thermal electrocyclic ring-opening mechanism. |

| Cyclopentadiene | [4+2] Cycloaddition adduct | ||

| Biradical | TEMPO | TEMPO adduct | Provides evidence for a radical-mediated photochemical pathway. |

Through a combination of these predictive models based on known reactivity and the application of advanced spectroscopic and trapping techniques, the complex reaction mechanisms and reactivity profiles of this compound can be thoroughly investigated.

Theoretical and Computational Chemistry Investigations of 4 1h Pyrrol 1 Yl Cyclobut 2 Enone

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for determining the ground-state properties of molecules. For 4-(1H-Pyrrol-1-yl)cyclobut-2-enone, a DFT analysis would involve optimizing the molecular geometry to find the most stable arrangement of its atoms in space.

This optimization process minimizes the total energy of the molecule, providing key information such as:

Bond Lengths and Angles: Precise predictions of the distances between bonded atoms and the angles they form.

Total Energy: The absolute energy of the molecule in its relaxed state, which can be used to compare the stability of different isomers or conformers.

Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy, which are crucial for predicting the spontaneity of reactions involving the molecule. chinesechemsoc.org

The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) is critical for obtaining accurate results that correlate well with experimental data, should it become available. chinesechemsoc.orgresearchgate.net

A representative data table for DFT-calculated ground state properties would typically look like this, although specific values for this molecule are not available in published literature: Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length | e.g., 1.21 Å |

| C=C Bond Length (cyclobutene) | e.g., 1.34 Å |

| N-C (cyclobutene) Bond Length | e.g., 1.40 Å |

| Total Energy | e.g., -477 Hartrees |

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties. Current time information in Bangalore, IN.

A TD-DFT calculation for this molecule would yield:

Excitation Energies: The energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. These energies correspond to the absorption bands in a UV-Vis spectrum.

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense absorption peaks.

UV-Vis Spectrum Simulation: By plotting the calculated excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. This can be compared with experimental spectra to validate the computational model and assign specific electronic transitions (e.g., n→π* or π→π*). Current time information in Bangalore, IN.nih.gov

The molecule this compound is not entirely rigid. Rotation can occur around the single bond connecting the nitrogen of the pyrrole (B145914) ring to the cyclobutenone ring. A conformational analysis is performed to identify the different stable spatial arrangements (conformers) and the energy barriers between them.

This analysis involves:

Scanning the Potential Energy Surface (PES): The dihedral angle between the two rings is systematically varied, and the energy of the molecule is calculated at each step.

Identifying Minima and Maxima: The resulting plot of energy versus dihedral angle reveals energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states for rotation.

Understanding the conformational landscape is crucial as different conformers can have distinct chemical and physical properties, including reactivity and spectroscopic signatures.

Analysis of Bonding and Aromaticity

Beyond structure and energy, computational methods can dissect the nature of chemical bonds and the distribution of electrons within the molecule.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. researchgate.net This method provides a detailed understanding of bonding and intermolecular interactions.

For this compound, NBO analysis would quantify:

Charge Distribution: Calculation of the natural atomic charges on each atom, offering a more chemically meaningful picture of charge distribution than other methods like Mulliken population analysis.

Donor-Acceptor Interactions: It identifies and quantifies the stabilizing energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net These interactions, such as the delocalization from the pyrrole's π-system into the cyclobutenone's π*-system, are key to understanding the molecule's electronic structure and reactivity.

A representative data table for NBO analysis would typically show the most significant donor-acceptor interactions, though specific values for this molecule are not available in published literature: Table 2: Hypothetical NBO Second-Order Perturbation Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π (Pyrrole C=C) | π* (Cyclobutenone C=O) | e.g., 5.4 |

| LP (N) | π* (Cyclobutenone C=C) | e.g., 25.1 |

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. The pyrrole ring is aromatic, possessing 6 π-electrons. The cyclobut-2-enone ring is not aromatic. When these two rings are joined, the electronic communication between them can influence their properties.

The degree of delocalization and aromaticity in the combined system can be assessed using several computational indices:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is a hallmark of aromaticity, while a positive value indicates anti-aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length equalization within the ring, with a value of 1 indicating a fully aromatic system.

Electron Delocalization Indices: Methods like the para-delocalization index (PDI) and the aromatic fluctuation index (FLU) can quantify the extent of electron sharing between atoms.

Strain Energy Analysis of the Cyclobutenone Ring

The reactivity of cyclobutenone and its derivatives is significantly influenced by ring strain. This strain arises from the deviation of bond angles within the four-membered ring from their ideal values, leading to increased energy and a predisposition towards reactions that relieve this strain. Computational methods, such as density functional theory (DFT), are valuable tools for quantifying the strain energy.

The strain energy of a cyclic molecule is typically determined by calculating the enthalpy change of a balanced chemical reaction where the strained ring is converted into an acyclic, strain-free reference compound. For cyclobutenones, the inherent ring strain is a key factor governing their chemical behavior, making them more reactive than their less strained counterparts like cyclopentenones and cyclohexenones. The chemical reactivity of cyclobutanones and cyclobutenones is markedly different from that of cyclic ketones with larger rings, a difference attributed to their substantial ring strain, which is estimated to be around 25 kcal/mol.

Computational analyses have revealed that for cyclic dienophiles, ring strain is not the sole determinant of reactivity in Diels-Alder reactions. However, the high reactivity of cyclobutenone as a dienophile is partly attributed to the release of this ring strain in the transition state. The ease of out-of-plane distortion, which is greater for smaller rings, contributes to lower activation barriers in cycloaddition reactions.

A summary of calculated strain energies for related cyclic systems is presented in the table below.

| Compound | Ring Size | Saturation | Heteroatom(s) | Substituent(s) | Calculated Strain Energy (kcal/mol) |

| Cyclopropane | 3 | Saturated | None | None | ~54 |

| Cyclobutane (B1203170) | 4 | Saturated | None | None | ~25 |

| Cyclopentene | 5 | Unsaturated | None | None | ~5 |

| 1-Fluoro-3-pyrroline | 5 | Unsaturated | N | F | ~8 |

| 3,6-Dihydropyran | 6 | Unsaturated | O | None | 4.3 |

This table presents representative strain energies for various cyclic compounds to provide context for the discussion of cyclobutenone ring strain. Data for this compound is not explicitly available in the provided search results.

Computational Mechanistic Studies

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions by characterizing transition states and mapping out the energetics of reaction pathways. For reactions involving cyclobutenone derivatives, these studies are crucial for understanding their reactivity and selectivity.

In the context of [2+2] cycloaddition reactions, which are characteristic of cyclobutenones, computational studies have been employed to determine whether the mechanism is concerted or stepwise. For instance, the cycloaddition of ketenes with various partners has been shown to proceed through either a concerted, though often asynchronous, path or a non-concerted, stepwise mechanism involving a zwitterionic or biradical intermediate. The nature of the reactants and the reaction conditions significantly influence the operative pathway.

For Diels-Alder reactions where cyclobutenone acts as a dienophile, computational studies have consistently shown that the reactions proceed through a concerted, albeit asynchronous, mechanism. This means that the two new carbon-carbon bonds are formed in a single step, but not necessarily at the same rate. The asynchronicity of the transition state can be influenced by substituents on both the diene and the dienophile.

The activation barriers for these reactions, which determine the reaction rates, can be accurately calculated using methods like density functional theory (DFT). For example, in the Diels-Alder reaction of cyclobutenone with cyclopentadiene, the activation energy for the endo pathway is calculated to be lower than that of the exo pathway, indicating a kinetic preference for the endo product. The presence of substituents on the cyclobutenone ring can alter these activation barriers. For instance, electron-withdrawing groups like cyano (-CN) have been found to lower the activation barriers in Diels-Alder reactions, making the reaction more favorable.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state smoothly connects the reactants and products on the potential energy surface. These calculations provide a detailed picture of the geometric changes that occur along the reaction pathway.

Solvent effects can play a critical role in the outcome of chemical reactions, influencing reaction rates, selectivity, and even the reaction mechanism itself. Computational models are frequently used to simulate these effects and provide insights that can be difficult to obtain experimentally.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent. For example, in the hydride reduction of substituted cyclobutanones, implicit solvent models have been used to calculate solvation free energies and have shown that decreasing solvent polarity can enhance stereoselectivity. Similarly, for the ring-opening of the cyclobutene (B1205218) radical cation, PCM calculations revealed a preference for a specific pathway in a chloroform (B151607) solvent.

Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed and accurate description of solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, this approach can be crucial for understanding reactions where specific interactions with the solvent are important. Machine learning potentials are an emerging strategy to make the modeling of reactions in explicit solvents more efficient.

The choice of solvent can significantly impact the stability of reactants, transition states, and products. For instance, in reactions involving charged intermediates or transition states, polar solvents can provide stabilization, thereby lowering the activation energy and accelerating the reaction. Conversely, for reactions where the transition state is less polar than the reactants, a less polar solvent may be favored. Computational studies have shown that for certain cycloaddition reactions, the reaction rates in various solvents can be accurately predicted using DFT in conjunction with implicit solvent models.

Computational chemistry is an indispensable tool for understanding and predicting the regioselectivity and stereoselectivity of chemical reactions. For reactions involving this compound, these computational approaches can explain why certain isomers are formed preferentially.

Regioselectivity refers to the preference for one direction of bond formation over another when multiple outcomes are possible. In the context of cycloaddition reactions involving substituted cyclobutenones, the regioselectivity is often governed by a combination of steric and electronic factors. For example, in the Diels-Alder reaction of substituted cyclobutenones with unsymmetrical dienes, computational studies can predict which regioisomer will be the major product by comparing the activation energies of the different possible pathways. The ketone functionality on the cyclobutenone ring has been shown to play a significant role in controlling the regiochemistry of these reactions. In some cases, electronic effects, such as the polarization of the alkyne in the Pauson-Khand reaction, dictate the regiochemical outcome in the absence of overriding steric effects.

Stereoselectivity , the preference for the formation of one stereoisomer over another, is also amenable to computational investigation. In Diels-Alder reactions of cyclobutenones, the preference for endo or exo products can be rationalized by examining the transition state geometries and energies. While the parent cyclobutenone often favors the endo product, substituents on the ring can shift the preference to the exo pathway. For instance, in the hydride reduction of 3-substituted cyclobutanones, DFT calculations have revealed that torsional strain is a major factor favoring the formation of the cis alcohol product.

Computational models like the Felkin-Anh model can be used to rationalize the facial selectivity in nucleophilic additions to carbonyl groups. Furthermore, the stereospecificity of a reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product, can also be explained through computational analysis of the reaction mechanism.

Predictive Modeling for Reactivity and Spectroscopic Signatures

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity.

In the context of this compound, FMO theory can be applied to understand its behavior in various reactions, particularly cycloadditions. The pyrrole ring, being an electron-rich aromatic system, will significantly influence the energy and electron density distribution of the HOMO of the molecule. The cyclobutenone moiety, with its electron-withdrawing carbonyl group and strained double bond, will primarily dictate the characteristics of the LUMO.

For pericyclic reactions like the Diels-Alder reaction, FMO theory can predict whether a reaction is thermally or photochemically allowed and can also rationalize the observed regioselectivity and stereoselectivity. The interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) determines the favored pathway. For cyclobutenone acting as a dienophile, its reactivity is enhanced by a low-lying LUMO, making it a good electron acceptor. The presence of the pyrrol-1-yl group at the 4-position, an electron-donating group, would raise the energy of the HOMO, potentially making it a more reactive diene in certain cycloaddition reactions.

The table below presents a conceptual overview of how FMO theory can be applied to predict the reactivity of this compound in different types of reactions.

| Reaction Type | Role of this compound | Key FMO Interaction | Predicted Reactivity |

| Diels-Alder (Normal Electron Demand) | Dienophile | LUMO of Cyclobutenone derivative with HOMO of Diene | The electron-withdrawing nature of the enone system lowers the LUMO, making it a reactive dienophile. |

| Diels-Alder (Inverse Electron Demand) | Diene | HOMO of Cyclobutenone derivative with LUMO of Dienophile | The electron-donating pyrrole group raises the HOMO, potentially allowing it to act as a diene with electron-deficient dienophiles. |